molecular formula C14H10FNO4 B6398676 4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid CAS No. 1261932-81-3

4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6398676
CAS No.: 1261932-81-3
M. Wt: 275.23 g/mol
InChI Key: FBLHCBIKGGZJCD-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-8-2-4-10(15)7-12(8)9-3-5-11(14(17)18)13(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLHCBIKGGZJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689346
Record name 5'-Fluoro-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-81-3
Record name 5'-Fluoro-2'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 5-fluoro-2-methylbenzoic acid to introduce the nitro group. This is followed by a series of reactions to attach the fluorine and methyl groups at the appropriate positions on the benzene ring. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of 4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the fluorine atom can enhance binding affinity to certain proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methylphenyl)-2-nitrobenzoic acid is unique due to the specific combination of functional groups (fluorine, methyl, and nitro) on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

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